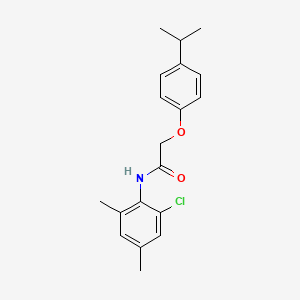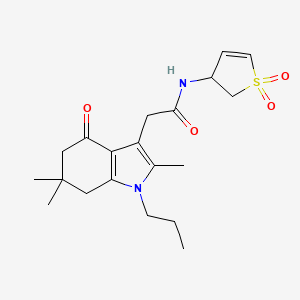![molecular formula C17H25N3O5S B5662164 3-{[(1-ethyl-5-oxopyrrolidin-3-yl)amino]sulfonyl}-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5662164.png)
3-{[(1-ethyl-5-oxopyrrolidin-3-yl)amino]sulfonyl}-N-(2-methoxyethyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including methylation, bromination, ethylation, and oxidation processes. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in related compounds, follows a multi-step pathway starting from 4-amino-2-hydroxybenzoic acid. This process includes methylation with dimethyl sulfate, bromination, ethylation with bromoethane, and final oxidation with hydrogen peroxide, yielding a total yield of 24.5% (Wang Yu, 2008).
Molecular Structure Analysis
The structural determination and analysis of related compounds are often conducted through density functional theory (DFT) and X-ray diffraction, offering insights into optimized geometric bond lengths, bond angles, and the molecular electrostatic potential (MEP) surface map. Such analyses contribute to understanding the electronic structure and reactivity of the compound (Pei Huang et al., 2020).
Chemical Reactions and Properties
Chemodivergent and redox-neutral annulations involving N-methoxybenzamides and sulfoxonium ylides via Rh(iii)-catalyzed C-H activation demonstrate the compound's reactive versatility. The sulfoxonium ylide acts as a carbene precursor under acid-controlled conditions, highlighting the compound's potential in synthetic organic chemistry (Youwei Xu et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and lipophilicity, are crucial for the compound's application and behavior in biological systems. For instance, the lipophilicity of related compounds can significantly affect their brain uptake and interaction with biological targets. These properties are determined using techniques like reverse-phase high-performance liquid chromatography (HPLC) (T. de Paulis et al., 1988).
Chemical Properties Analysis
The compound's chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for its therapeutic potential. Studies often focus on its interaction with specific receptors or enzymes, elucidating its mode of action at the molecular level. For example, the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showcases its inhibitory activity against cancer cell proliferation, underscoring the importance of chemical properties in drug discovery (Pei Huang et al., 2020).
Eigenschaften
IUPAC Name |
3-[(1-ethyl-5-oxopyrrolidin-3-yl)sulfamoyl]-N-(2-methoxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-20-12-14(11-16(20)21)18-26(23,24)15-7-5-6-13(10-15)17(22)19(2)8-9-25-3/h5-7,10,14,18H,4,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPIITHXFFXONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(isoxazol-3-ylmethyl)-1-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B5662093.png)


![N-{2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-dihydroxy-5-pyrimidinyl}acetamide](/img/structure/B5662116.png)

![N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide](/img/structure/B5662139.png)
![N-(4-fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5662149.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5662151.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5662157.png)
![4-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,4-oxazepane](/img/structure/B5662177.png)
![3,5-dichloro-N-[(3-ethyl-5-isoxazolyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5662179.png)
![5-[(2-ethyl-5-pyrimidinyl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5662188.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B5662191.png)